molecular formula C7H6BNO3 B13459195 Benzo[d]oxazol-4-ylboronic acid

Benzo[d]oxazol-4-ylboronic acid

Cat. No.: B13459195
M. Wt: 162.94 g/mol
InChI Key: AJDUGMNTAKLSKE-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-4-ylboronic acid is a boronic acid derivative that contains a benzoxazole ring fused with a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benzo[d]oxazol-4-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-4-ylboronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the primary reaction for which this compound is used.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Substitution Reactions: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate the coupling reactions.

    Solvents: Polar solvents like ethanol or water are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Benzo[d]oxazol-4-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-4-ylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds, which are important in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]oxazol-4-ylboronic acid is unique due to its benzoxazole ring, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C7H6BNO3

Molecular Weight

162.94 g/mol

IUPAC Name

1,3-benzoxazol-4-ylboronic acid

InChI

InChI=1S/C7H6BNO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H

InChI Key

AJDUGMNTAKLSKE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)OC=N2)(O)O

Origin of Product

United States

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